N'-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound with the molecular formula C25H22ClN5O2S and a molecular weight of 492.003 g/mol This compound is notable for its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a chlorophenyl group
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide .
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-8-6-16(7-9-17)23-12-14(10-18(23)24)19(25)22-21-11-13-2-4-15(20)5-3-13/h2-9,11,14H,10,12H2,1H3,(H,22,25)/b21-11+ |
InChI Key |
UVCTUJUQMPLIHN-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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